molecular formula C9H12ClF2NO B6221855 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 2758000-97-2

2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B6221855
CAS No.: 2758000-97-2
M. Wt: 223.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO. It is known for its unique structure, which includes both fluorine and methoxy groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, followed by purification and conversion to the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
  • 2,2-difluoro-2-(3-methoxyphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

CAS No.

2758000-97-2

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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